molecular formula C12H19BN2O3 B1444729 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 893440-50-1

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B1444729
CAS No.: 893440-50-1
M. Wt: 250.1 g/mol
InChI Key: KYYKGOURQXPERA-UHFFFAOYSA-N
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Description

This compound (CAS: 893440-50-1, Molecular Formula: C₁₂H₁₉BN₂O₃) is a pyridine-based boronic ester featuring a methoxy group at position 2 and an amine at position 3. Its boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methoxy group acts as an electron-donating substituent, enhancing the reactivity of the boronic ester in coupling reactions while influencing solubility and steric interactions . It is widely employed as a key intermediate in pharmaceutical synthesis, particularly for drugs requiring precise aryl-aryl bond formation .

Preparation Methods

Reduction of Nitro Precursor to Amino Derivative

A common and efficient route to obtain 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves catalytic hydrogenation of the corresponding nitro compound, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Parameter Details
Starting material 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Catalyst Raney-Nickel (Raney-Ni)
Solvent Methanol
Temperature Room temperature (20 °C)
Hydrogen pressure Atmospheric H2
Reaction time 2 hours
Yield 89% - 95%
Product form White solid
Purification Filtration and solvent removal
Characterization LCMS m/z 251 (M+H)+

Procedure summary: The nitro precursor is dissolved in methanol, Raney-Ni catalyst is added, and the mixture is subjected to hydrogen gas under stirring for 2 hours at room temperature. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the amino product in high purity and yield.

Sulfonamide Formation via Methanesulfonyl Chloride Reaction

Another preparative approach involves the reaction of this compound with methanesulfonyl chloride in pyridine, resulting in the formation of a methanesulfonamide derivative. This reaction is typically conducted under mild conditions and can serve as an intermediate step or for derivatization purposes.

Parameter Details
Starting material This compound
Reagent Methanesulfonyl chloride (MsCl)
Solvent Pyridine
Temperature 0 °C to 20 °C
Atmosphere Inert (argon or nitrogen)
Reaction time 18 hours
Work-up Partition between saturated NaHCO3 and dichloromethane; silica gel chromatography
Yield 58% to 100% (depending on conditions)
Product form Brown solid
Characterization LCMS m/z 329 (M+1)+

Procedure summary: The amine is dissolved in pyridine and cooled to 0 °C under inert atmosphere. Methanesulfonyl chloride is added dropwise, and the reaction mixture is stirred overnight. After solvent removal, the residue is partitioned between saturated sodium bicarbonate solution and dichloromethane. The organic phase is dried and purified by silica gel chromatography, yielding the sulfonamide derivative.

Palladium-Catalyzed Cross-Coupling for Boronate Ester Installation

The installation of the boronate ester moiety can be achieved through palladium-catalyzed borylation reactions, often using bis(pinacolato)diboron as the boron source.

Parameter Details
Starting material Halogenated methoxypyridine derivative
Catalyst Pd2(dba)3 or PdCl2(PPh3)2
Ligand Tri-tert-butylphosphonium tetrafluoroborate or PPh3
Base Potassium fluoride (KF) or Na2CO3
Solvent Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME), or aqueous mixtures
Temperature 50 °C to 100 °C
Reaction time 0.5 to 7 hours
Atmosphere Inert (nitrogen or argon)
Yield 39% to 63%
Purification Column chromatography (dichloromethane/ethanol or ethyl acetate/cyclohexane gradients)

Procedure summary: The halogenated precursor is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and appropriate ligands under inert atmosphere. The base facilitates the transmetalation step. After heating for several hours, the reaction mixture is concentrated and purified by column chromatography to obtain the boronate ester product.

Trifluoromethanesulfonylation Reaction

Selective trifluoromethanesulfonylation of the amino group in this compound has been reported as a functionalization method.

Parameter Details
Starting material This compound
Reagents Trifluoromethanesulfonic anhydride, 2,6-di-tert-butyl-4-methylpyridine
Solvent Dichloromethane
Temperature -20 °C
Reaction time 2 hours
Work-up Solvent removal in vacuo; residue used directly
Yield 92%

Procedure summary: The amine and sterically hindered base are dissolved in dichloromethane and cooled to -20 °C. Trifluoromethanesulfonic anhydride is added dropwise, and the mixture is stirred for 2 hours. The solvent is removed under reduced pressure, and the crude product is used in subsequent steps without further purification.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic hydrogenation Raney-Ni, H2, MeOH RT, 2 h 89-95 High yield, simple filtration
Sulfonamide formation Methanesulfonyl chloride, pyridine 0-20 °C, 18 h, inert atmosphere 58-100 Requires chromatographic purification
Pd-catalyzed borylation Pd2(dba)3 or PdCl2(PPh3)2, KF/base 50-100 °C, 0.5-7 h, inert 39-63 Moderate yield, column chromatography needed
Trifluoromethanesulfonylation Tf2O, 2,6-di-tert-butyl-4-methylpyridine -20 °C, 2 h 92 High yield, direct use of crude

Research Findings and Notes

  • The reduction of the nitro precursor using Raney-Ni is the most straightforward and highest yielding method to access the amino compound directly.
  • Sulfonamide formation is useful for derivatization and may serve as intermediates in further synthetic routes.
  • Palladium-catalyzed borylation methods are essential for installing the boronate ester functionality, although yields can vary depending on substrates and reaction parameters.
  • Trifluoromethanesulfonylation offers a selective functionalization route under mild conditions with excellent yield.
  • Purification techniques typically involve silica gel chromatography using gradients of dichloromethane/methanol or ethyl acetate/cyclohexane.
  • Inert atmosphere and temperature control are critical in sensitive steps to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The methoxy and amine groups can further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical parameters of the target compound and its analogs:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-OCH₃, 3-NH₂ C₁₂H₁₉BN₂O₃ 249.81 893440-50-1 Intermediate in pharmaceuticals; enhanced reactivity in Suzuki couplings .
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine 2-N(CH₃)₂, 3-CH₃ C₁₃H₂₁BN₂O₂ 248.14 1111637-92-3 Increased steric bulk; potential for altered pharmacokinetics .
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-F, 3-NH₂ C₁₁H₁₆BFN₂O₂ 238.07 1257554-30-5 Electron-withdrawing F reduces reactivity in couplings; improved metabolic stability .
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-Cl, 3-NH₂ C₁₁H₁₆BClN₂O₂ 254.52 1073354-96-7 Higher molecular weight; potential toxicity (Hazard H302+H312+H332) .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 4-CF₃, 2-NH₂ C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Strong electron-withdrawing CF₃ group; applications in fluorinated drug candidates .
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine Oxadiazole at position 5 C₁₃H₁₇BN₄O₃ 296.11 1272357-34-2 Oxadiazole enhances hydrogen bonding; agrochemical applications .

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., -OCH₃) : The methoxy group in the target compound activates the pyridine ring, accelerating Suzuki-Miyaura couplings compared to electron-withdrawing substituents like -Cl or -CF₃ .
  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : These reduce boronic ester reactivity but improve metabolic stability and lipophilicity, as seen in fluorinated derivatives .

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs to this compound show significant anticancer properties. For instance:

  • A study found that related compounds inhibited the growth of various cancer cell lines while sparing normal cells, suggesting selective toxicity towards malignant cells .
  • The mechanism of action appears to involve the induction of DNA damage through the phosphorylation of H2AX in cancer cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various kinases:

  • GSK-3β Inhibition : Compounds similar to this one have shown potent inhibition of GSK-3β with IC50 values in the nanomolar range. This kinase is involved in multiple signaling pathways related to cell growth and survival .

Anti-inflammatory Properties

In addition to anticancer activity, the compound exhibits anti-inflammatory effects:

  • Research indicates that it can significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells . This suggests potential applications in neuroinflammatory conditions.

Case Studies and Experimental Findings

Study Findings Biological Activity
Study 1 Inhibition of tissue-derived cancer cell growthAnticancer
Study 2 GSK-3β inhibition with IC50 values < 10 nMEnzyme Inhibition
Study 3 Reduction of NO and IL-6 levels in BV2 cellsAnti-inflammatory

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:

  • DNA Damage Induction : Activation of DNA damage response pathways leading to apoptosis in cancer cells.
  • Kinase Inhibition : Competitive inhibition of key kinases involved in cell signaling pathways.
  • Modulation of Inflammatory Pathways : Decreasing pro-inflammatory cytokines through inhibition of relevant signaling cascades.

Q & A

Basic Research Questions

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: For Suzuki-Miyaura coupling, use Pd(dppf)Cl₂ (0.5–2 mol%) in a mixed solvent system (e.g., ethanol/toluene, 1:1 v/v) with a base such as 2 M Na₂CO₃. Reflux the reaction at 100°C for 3–6 hours. Monitor progress via TLC or LC-MS. Post-reaction, filter through diatomaceous earth to remove catalyst residues and purify via gradient chromatography (hexane/acetone) .

Q. How should NMR data for this compound be interpreted to confirm regioselectivity?

Methodological Answer: Use ¹H and ¹³C NMR (e.g., 126 MHz in CDCl₃) to confirm the pyridine ring substitution pattern. The methoxy group at position 2 and boronate at position 5 will split aromatic proton signals (e.g., δ 8.2–8.4 ppm for H-4). DEPT-135 and HSQC can resolve overlapping peaks. Compare with analogous compounds like 3-fluoro-5-(pinacolatoboryl)pyridine (δ 8.3 ppm for H-4) .

Q. What purification strategies are effective for removing byproducts after cross-coupling?

Methodological Answer: Post-reaction, employ liquid-liquid extraction (H₂O/EtOAc) to remove inorganic salts. Use flash chromatography (silica gel, hexane/acetone gradient) for polar byproducts. For persistent impurities, consider acid washing (1% TFA in CH₂Cl₂) to protonate amine residues .

Advanced Research Questions

Q. How can C-H borylation be leveraged as an alternative to traditional cross-coupling for synthesizing derivatives?

Methodological Answer: Replace Suzuki-Miyaura with Ir-catalyzed C-H borylation. Use [Ir(COD)OMe]₂ (2 mol%) with dtbpy ligand in cyclohexane at 80°C. The methoxy group directs meta-borylation, but steric effects from the pinacol boronate may require higher catalyst loading (5 mol%). Monitor regioselectivity via GC-MS or X-ray crystallography .

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution?

Methodological Answer: The electron-donating methoxy group at position 2 deactivates the pyridine ring, reducing reactivity at adjacent positions. However, the boronate at position 5 enhances electrophilicity at position 4. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict substitution patterns. Validate with kinetic studies (e.g., Hammett plots) .

Q. What computational tools are recommended to model reaction mechanisms involving this compound?

Methodological Answer: Employ Gaussian 16 with M06-2X/cc-pVTZ for transition-state analysis. Solvent effects (toluene/ethanol) can be modeled using the SMD continuum approach. Compare calculated activation energies (ΔG‡) with experimental yields to identify rate-limiting steps .

Q. How to resolve contradictions in crystallographic data for boron-containing derivatives?

Methodological Answer: Use SHELXL for refinement, applying restraints to the boronate group’s B-O bond lengths (1.36–1.39 Å). For twinned crystals, apply the TWIN/BASF commands. Validate with Hirshfeld surface analysis to resolve disorder, especially around the pinacol ester .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Re-optimize DFT geometries (B3LYP/6-311+G**) with explicit solvent models (e.g., PCM for CDCl₃). Use gauge-including atomic orbitals (GIAO) for shift calculations. If deviations persist (>0.5 ppm), assess proton exchange processes (e.g., amine tautomerism) via variable-temperature NMR .

Q. Why might X-ray diffraction data show unexpected bond angles in the pyridine-boronate moiety?

Methodological Answer: Crystal packing forces can distort bond angles. Compare with Cambridge Structural Database (CSD) entries for similar compounds. If the B-C bond angle deviates >5°, re-examine data for twinning or partial occupancy. Use PLATON’s SQUEEZE to model disordered solvent .

Q. Tables for Key Data

Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

ComponentSpecificationReference
CatalystPd(dppf)Cl₂ (1 mol%)
SolventEthanol/toluene (1:1)
Base2 M Na₂CO₃
Temperature100°C (reflux)
Reaction Time3–6 hours

Table 2. NMR Data Comparison for Boronate Derivatives

Compound¹H NMR (δ, CDCl₃)¹³C NMR (δ, CDCl₃)Reference
Target Compound8.25 (s, H-4)153.2 (C-5 boronate)
3-Fluoro Analog8.32 (d, J=5.2 Hz, H-4)157.8 (C-5 boronate)

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYKGOURQXPERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732383
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893440-50-1
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Synthesis routes and methods I

Procedure details

[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-carbamic acid benzyl ester (506 mg, 1.32 mmol) was dissolved in methanol (10 mL). Pd(OH)2 on carbon (51 mg, 10 mol %) was added and the reaction was degassed with nitrogen. The nitrogen atmosphere was replaced by hydrogen and the reaction mixture was stirred at room temperature for 5 hours. The palladium residue was removed by filtration through a path of Celite, rinsing with more methanol. The filtrate was concentrated in vacuo to give the title compound as an off-white solid (319 mg, 97% yield). MS (ES+) m/e=251. 1H NMR (DMSO-d6) δH 1.27 (12H, s), 3.88 (3H, s), 4.89 (2H, br s), 7.13 (1H, s), 7.64 (1H, s).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
51 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To the solution of 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridine (500 mg, 1.79 mmol) in MeOH (50 mL) was added Raney-Ni (50 mg). The reaction mixture was stirred at room temperature under H2 for 2 h. Then the solid was filtered off, and the solvent was removed to afford 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine in 89% yield (400 mg). m/z 251 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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